

Application Notes and Protocols for Enzymatic Synthesis of Chiral Pyridyl Cyclopropanes

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Compound of Interest

Compound Name: 1-(Pyridin-2-
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These application notes detail a novel, stereodivergent biocatalytic method for the synthesis of chiral pyridyl cyclopropanes. This approach utilizes engineered myoglobin (Mb) variants to catalyze the asymmetric cyclopropanation of a diverse range of olefins using pyridotriazoles (PyTz) as stable and accessible carbene precursors. This enzymatic strategy offers high efficiency, exceptional stereoselectivity, and the ability to produce different stereoisomers by selecting the appropriate enzyme variant, providing a valuable tool for the synthesis of medicinally relevant scaffolds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Core Concepts

The enzymatic synthesis of chiral pyridyl cyclopropanes is a significant advancement, moving beyond traditional reliance on diazo-based carbene precursors.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#) Hemoproteins, specifically engineered myoglobin, have been repurposed as powerful biocatalysts for this new-to-nature carbene transfer reaction.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#) The use of pyridotriazoles as carbene sources is a key innovation, offering greater stability and accessibility.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

The reaction is stereodivergent, meaning that by choosing different engineered myoglobin variants, one can selectively synthesize different enantiomers of the desired pyridyl cyclopropane product.[\[1\]](#) Mechanistic studies have indicated that substitutions on the pyridotriazole reagent, such as a 7-halogen substitution, play a multifaceted role in facilitating multiple catalytic steps in the transformation.[\[1\]](#)[\[2\]](#)[\[5\]](#)

This methodology is applicable to a wide array of olefins, including both electron-rich and electron-deficient substrates, leading to the formation of mono- and diaryl-cyclopropanes that incorporate a pyridine moiety.[1][2][5] These structural motifs are of high value in medicinal chemistry.[1]

Experimental Data

The following tables summarize the quantitative data for the enzymatic synthesis of chiral pyridyl cyclopropanes using engineered myoglobin variants.

Table 1: Screening of Engineered Myoglobin Variants for the Cyclopropanation of 4-bromostyrene with 7-bromo-1,2,3-pyridotriazole.

Entry	Biocatalyst	Yield (%)	d.r. (trans:cis)	e.r.
1	Mb(H64V,V68A)	98	98:2	99:1
2	Mb(L29V,F33V,H64V,V68F)	85	98:2	2:98
3	Mb(H64V)	54	>99:1	88:12
4	Wild-type Mb	<5	-	-

Reaction conditions: 20 μ M biocatalyst, 10 mM 7-bromo-1,2,3-pyridotriazole, 15 mM 4-bromostyrene, 10 mM sodium dithionite, 3 hours, room temperature, under anaerobic conditions.[1]

Table 2: Substrate Scope of Mb(H64V,V68A)-Catalyzed Cyclopropanation with 7-bromo-1,2,3-pyridotriazole.

Entry	Olefin	Product	Yield (%)	d.r. (trans:cis)	e.r.
1	Styrene	3a	95	98:2	99:1
2	4-Methylstyrene	3b	92	97:3	99:1
3	4-Methoxystyrene	3c	88	>99:1	98:2
4	4-Chlorostyrene	3d	96	98:2	99:1
5	2-Vinylpyridine	3e	75	95:5	96:4
6	Methyl acrylate	3f	82	-	97:3

Reaction conditions: 20 μ M Mb(H64V,V68A), 10 mM 7-bromo-1,2,3-pyridotriazole, 15 mM olefin, 10 mM sodium dithionite, 3 hours, room temperature, under anaerobic conditions.[\[1\]](#)

Experimental Protocols

1. General Protocol for Small-Scale Enzymatic Cyclopropanation

This protocol is suitable for initial screening of enzyme variants and substrate scope evaluation.

Materials:

- Engineered myoglobin variant (e.g., Mb(H64V,V68A))
- Pyridotriazole (e.g., 7-bromo-1,2,3-pyridotriazole)
- Olefin (e.g., 4-bromostyrene)

- Sodium dithionite
- Anaerobic environment (e.g., glovebox or Schlenk line)
- Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
- Organic solvent for extraction (e.g., ethyl acetate)
- Reaction vials (e.g., 1.5 mL glass vials with screw caps)

Procedure:

- Prepare a stock solution of the engineered myoglobin variant in the desired buffer.
- In an anaerobic environment, add the buffer to a reaction vial.
- Add the myoglobin stock solution to a final concentration of 20 μ M.
- Add the pyridotriazole to a final concentration of 10 mM.
- Add the olefin to a final concentration of 15 mM.
- Initiate the reaction by adding a freshly prepared solution of sodium dithionite to a final concentration of 10 mM.
- Seal the vial and stir the reaction mixture at room temperature for 3 hours.
- Quench the reaction by opening the vial to the air and adding an organic solvent (e.g., ethyl acetate).
- Extract the product into the organic layer.
- Analyze the yield, diastereomeric ratio (d.r.), and enantiomeric ratio (e.r.) of the product by gas chromatography (GC) or supercritical fluid chromatography (SFC) using a chiral stationary phase.^[1]

2. Protocol for Expression and Purification of Engineered Myoglobin Variants

Engineered myoglobin variants are typically expressed in *E. coli* and purified using standard protein purification techniques.

Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector containing the gene for the myoglobin variant
- Luria-Bertani (LB) broth
- Appropriate antibiotic for selection
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) for induction
- Hemin chloride
- Buffer solutions for lysis and chromatography
- Affinity chromatography resin (e.g., Ni-NTA agarose)
- Dialysis tubing

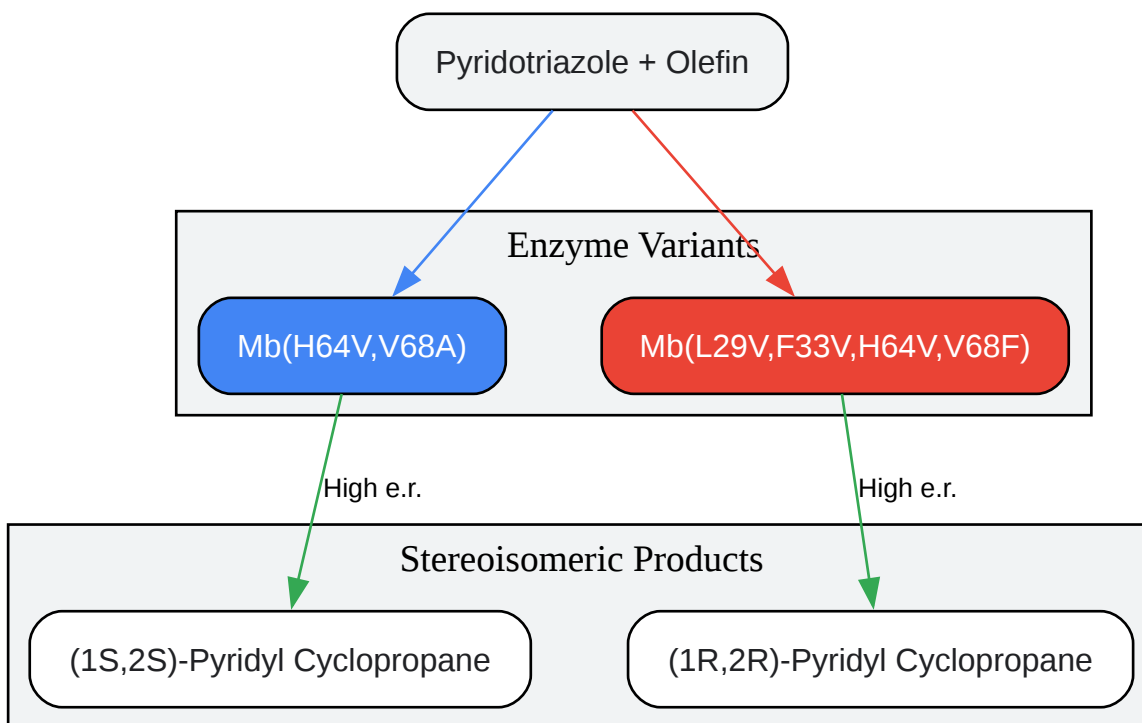
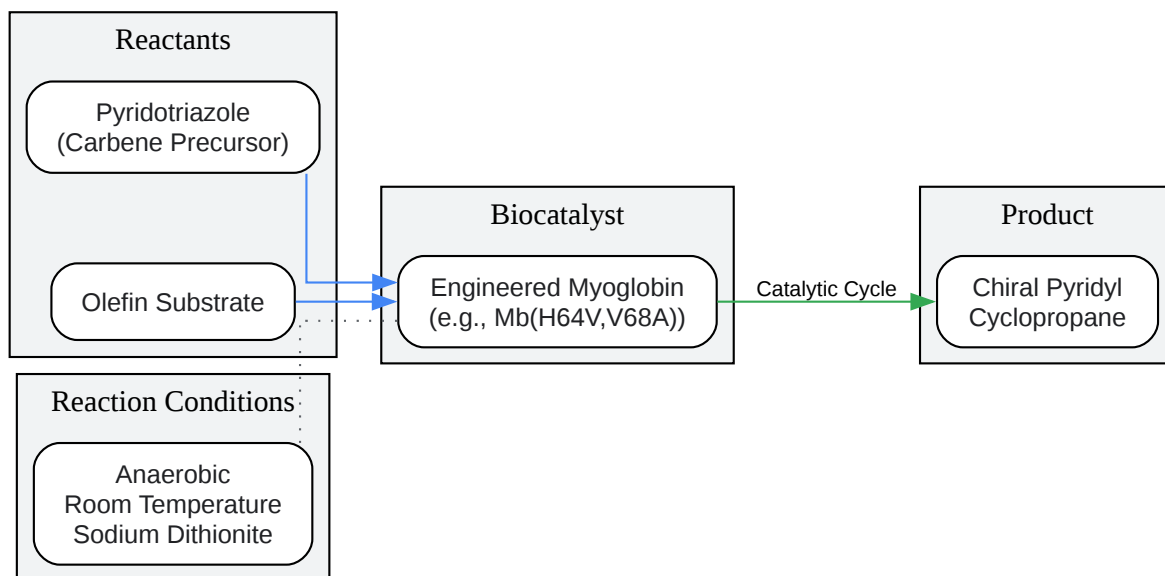
Procedure:

- Transform the expression vector into the *E. coli* expression strain.
- Inoculate a starter culture and grow overnight.
- Inoculate a larger culture with the starter culture and grow to an appropriate optical density.
- Induce protein expression with IPTG and supplement the culture with hemin chloride.
- Continue to grow the culture at a reduced temperature.
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a cell disruptor.

- Clarify the lysate by centrifugation.
- Purify the myoglobin variant from the supernatant using affinity chromatography.
- Elute the protein and dialyze against a storage buffer.
- Confirm the purity and concentration of the protein.

Visualizations

Below are diagrams illustrating the key aspects of the enzymatic synthesis of chiral pyridyl cyclopropanes.



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